4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
Properties
IUPAC Name |
[4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-12-1-2-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(29(17,26)27)19(25)23-3-5-28-6-4-23/h1-2,7-11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBILCRQUVMHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorine and morpholine groups. Common reagents used in these reactions include fluorinating agents and morpholine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often utilize reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Research indicates that compounds related to benzothiazines exhibit a range of biological activities:
- Anticancer Activity : Some benzothiazine derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis. Studies suggest that structural modifications can enhance their efficacy against specific cancer types .
- Antiviral Properties : The compound's structural characteristics may confer antiviral properties, making it a candidate for further investigation in the treatment of viral infections .
- Anticonvulsant Effects : Certain derivatives have been evaluated for their potential anticonvulsant activity, indicating a broader spectrum of neurological applications .
Case Studies and Research Findings
Several studies highlight the applications and effects of similar compounds:
Pharmacological Insights
The pharmacological insights into 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione suggest that:
- The presence of fluorine atoms may enhance lipophilicity and bioavailability.
- Morpholine substitution could improve interaction with biological targets due to its ability to form hydrogen bonds.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs and available
Substituent Variations on the Benzothiazine Core
Compound A : [4-(3,5-Dimethoxyphenyl)-6-fluoro-2-(2,4-dimethylbenzoyl)-4H-1λ⁶,4-benzothiazine-1,1-dione] ()
- Key differences :
- Aryl substituents : 3,5-Dimethoxyphenyl vs. 3,5-difluorophenyl.
- Carbonyl group: 2,4-Dimethylbenzoyl vs. morpholine-4-carbonyl.
- The morpholine moiety introduces polarity, enhancing aqueous solubility, whereas the dimethylbenzoyl group may favor lipophilic interactions .
Table 1: Structural and Physicochemical Comparison
*Molecular weights are approximated based on substituent contributions.
Role of Morpholine vs. Triazine Derivatives
Compound B: [4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid] ()
- Comparison basis: Both compounds incorporate morpholine but differ in core structure. The target compound’s benzothiazine core contrasts with Compound B’s triazine scaffold, which is larger and more planar. Morpholine in Compound B serves as a substituent on a triazine ring, whereas in the target compound, it is directly conjugated to the benzothiazine via a carbonyl group.
Research Findings and Implications
- Fluorine vs. Methoxy : Fluorinated aryl groups (target compound) may offer superior metabolic stability and stronger halogen bonding compared to methoxy-substituted analogs (Compound A), though this requires validation through enzyme inhibition assays .
- Morpholine-4-carbonyl : This group likely improves solubility and bioavailability over lipophilic substituents like dimethylbenzoyl, aligning with trends in CNS drug design where polarity aids blood-brain barrier penetration .
- Data Gaps : The provided evidence lacks explicit biological activity or pharmacokinetic data. Further studies comparing IC₅₀ values, solubility, and metabolic half-lives are necessary for a robust evaluation.
Biological Activity
The compound 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione represents a class of fluorinated benzothiazines that have garnered attention due to their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 424.4 g/mol |
| Molecular Formula | C19 H15 F3 N2 O4 S |
| LogP | 1.9105 |
| Polar Surface Area | 55.507 Ų |
| Hydrogen Bond Acceptors | 7 |
Fluorinated compounds often exhibit altered pharmacokinetics and enhanced biological activity due to the presence of fluorine atoms. The incorporation of fluorine can enhance lipophilicity and metabolic stability, potentially leading to increased efficacy against cancer cells. Specifically, studies have shown that similar fluorinated benzothiazoles can induce apoptosis in sensitive cancer cell lines through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes .
Antiproliferative Effects
Research indicates that compounds within this class display significant antiproliferative activity against various cancer cell lines. For instance:
- Anticancer Activity : Fluorinated benzothiazoles have been shown to inhibit cell growth in sensitive cancer types without exhibiting a biphasic dose-response relationship, which complicates their development as chemotherapeutics .
- Mechanistic Insights : The metabolism of these compounds in sensitive cells leads to the formation of reactive species that bind to cellular macromolecules, which is crucial for their antiproliferative effects .
Case Studies
- Study on Fluorinated Benzothiazoles : A study investigated the effects of a related fluorinated benzothiazole on breast and renal cancer cells. The compound induced CYP1A1 expression and was metabolized into reactive intermediates that caused significant cell death in sensitive lines .
- Comparative Analysis : Another study compared the activity of various fluorinated derivatives against unfluorinated counterparts, demonstrating that the introduction of fluorine consistently enhanced biological activity across multiple cancer types .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione exhibit:
- High Selectivity : Targeting specific cancer cell lines while sparing normal cells.
- Mechanistic Pathways : Involvement in pathways such as apoptosis and cell cycle arrest.
Summary of Key Studies
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) to prevent degradation. For example, condensation reactions using sodium metabisulfite as a catalyst (as in ) under reflux conditions (120°C for 18 hours) in dry DMF can yield intermediates. Purification via recrystallization (e.g., CHCl₃/petroleum ether mixtures) or chromatography (e.g., high-resolution HPLC columns like Chromolith®) ensures purity .
- Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Intermediate formation | Sodium metabisulfite, DMF, 120°C | Monitor reaction progress via TLC or LC-MS |
| Purification | CHCl₃:petroleum ether (1:2) | Adjust solvent ratios for crystal formation |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR (to verify fluorine substituents and morpholine ring integration), FT-IR (to confirm carbonyl and sulfonyl groups), and HRMS for molecular weight validation. X-ray crystallography is ideal for resolving stereochemical ambiguities, particularly for the benzothiazine core .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s enzyme inhibition mechanisms?
- Methodological Answer : Employ kinetic assays (e.g., fluorescence-based competitive binding) to determine IC₅₀ values and inhibition type (competitive/non-competitive). Use split-plot designs (as in ) to test variables like pH, temperature, and co-factor dependencies. For example:
- Variables :
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell permeability differences). Use orthogonal validation :
- In vitro : Compare IC₅₀ across cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels.
- In silico : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency across protein conformers .
- Table : Example of conflicting IC₅₀ data resolution:
| Assay Type | IC₅₀ (µM) | Proposed Cause | Resolution Strategy |
|---|---|---|---|
| Cell-free kinase assay | 0.5 ± 0.1 | No metabolic interference | Validate with live-cell imaging |
| Whole-cell assay | 5.2 ± 1.3 | Efflux pump activity | Use ABC transporter inhibitors |
Q. What strategies assess the compound’s environmental persistence and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Abiotic studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light).
- Biotic studies : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., defluorinated byproducts).
- Key Metrics :
| Compartment | Half-life (Days) | Major Metabolite |
|---|---|---|
| Aquatic | 12 ± 3 | 4-(3,5-difluorophenyl)-6-fluoro-2-carboxybenzothiazine |
| Soil | 28 ± 7 | Morpholine sulfonic acid |
Methodological Design & Analysis
Q. How to optimize the compound’s solubility for in vivo studies?
- Methodological Answer : Test co-solvents (e.g., PEG-400, cyclodextrins) in a phase-solubility diagram approach. For example:
| Co-solvent (%) | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| 10% PEG-400 | 1.2 ± 0.2 | >90% |
| 15% HP-β-CD | 2.8 ± 0.5 | 85% |
| Use dynamic light scattering (DLS) to confirm nanoparticle formation if needed . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
